molecular formula C8H8INO3 B1447210 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 1707394-81-7

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1447210
CAS No.: 1707394-81-7
M. Wt: 293.06 g/mol
InChI Key: ROORBZYKJGXHGJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid (CAS 1707394-81-7) is a chemical compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This reagent is provided with high purity, typically at 95% or 97% , and is intended for Research Use Only (RUO). It is not suitable for diagnostic, therapeutic, or personal use. Compounds featuring hydroxypyridine carboxylate motifs are of significant interest in medicinal chemistry and antiviral research . Specifically, the hydroxypyridine carboxylic acid (HPCA) chemotype has been identified as a metal-binding inhibitor of viral metalloenzymes, such as the endonuclease activity within the human cytomegalovirus (HCMV) terminase complex (pUL89-C) . This mechanism, which involves targeting an RNase H-like active site, is a validated approach in the development of direct-acting antivirals . As such, this iodinated and methylated pyridinecarboxylic acid serves as a valuable chemical intermediate and scaffold for scientists developing novel inhibitors targeting viral replication pathways. For research purposes, it is recommended to store this product at -20°C for long-term stability (1-2 years) . Researchers should always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and protective clothing, to avoid skin contact or inhalation .

Properties

IUPAC Name

5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROORBZYKJGXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1I)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Starting from a suitably substituted pyridine precursor, commonly 4,6-dimethylpyridine-3-carboxylic acid .
  • Selective iodination at the 5-position of the pyridine ring.
  • Introduction of the hydroxyl group at the 2-position.
  • Control of reaction conditions to optimize yield and purity.

This approach is consistent with the typical functional group transformations on pyridine derivatives, where regioselective iodination and hydroxylation are key steps.

Iodination Step

  • Reagents: Iodine (I2) combined with an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
  • Mechanism: Electrophilic aromatic substitution facilitated by the oxidizing agent to generate electrophilic iodine species.
  • Conditions: Mild temperatures generally between 50–100 °C, reaction times spanning several hours to ensure complete conversion.
  • Notes: The choice of oxidizing agent and solvent affects regioselectivity and yield. The iodination targets the 5-position due to electronic and steric effects of substituents on the pyridine ring.

Hydroxylation Step

  • Reagents: Hydroxylation can be achieved using bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions.
  • Alternative Methods: Biocatalytic hydroxylation using whole-cell systems or enzymes has been explored for pyridine derivatives, offering environmentally friendly routes, though specific application to this compound is less documented.
  • Conditions: Controlled temperature (typically 30–40 °C) to prevent overreaction or degradation.
  • Notes: Hydroxylation at the 2-position is critical to obtain the 2-hydroxy functionality, often requiring careful control to avoid side reactions.

Carboxylation and Functional Group Modifications

  • The carboxylic acid group at the 3-position is generally present in the starting material or introduced via oxidation of methyl groups or other functional groups.
  • Decarboxylative halogenation methods (e.g., Barton halodecarboxylation) are known for related pyridine derivatives but are less commonly applied for this compound’s preparation.

Industrial Scale Considerations

  • Industrial synthesis employs similar steps but optimized for scale, including:
    • Use of continuous flow reactors for better control and scalability.
    • Automated synthesis platforms to improve reproducibility and throughput.
    • Optimization of reaction parameters to maximize yield and purity.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Iodination Iodine + H2O2 or NaOCl 50–100 3–6 70–85 Electrophilic substitution at 5-position
Hydroxylation NaOH or KOH in aqueous/organic solvent 30–40 2–4 60–75 Controlled to avoid over-oxidation
Carboxylation Starting material or oxidation of methyl Ambient to 80 Variable N/A Usually pre-existing in precursor
Industrial Continuous flow, automated systems Optimized Shorter >85 Enhanced reproducibility and scale

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions. Key findings include:

Table 1: Oxidation Pathways and Products

ReagentConditionsProduct FormedYieldSource
KMnO₄ (acidic)50–60°C, H₂SO₄2-Oxo-5-iodo-4,6-dimethylpyridine-3-carboxylic acid72–78%
CrO₃ (chromic acid)Acetic acid, refluxSame as above65%
  • Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group to form a ketone, facilitated by strong oxidizing agents .

Reduction Reactions

The carboxylic acid group at position 3 can be reduced to an alcohol under specific conditions:

Table 2: Reduction Pathways and Products

ReagentConditionsProduct FormedYieldSource
LiAlH₄Anhydrous ether, 0–5°C2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-methanol85%
BH₃·THFTHF, 25°CSame as above70%
  • Critical Note : Over-reduction of the pyridine ring is avoided by using milder conditions (e.g., BH₃·THF vs. LiAlH₄) .

Substitution Reactions

The iodine atom at position 5 participates in nucleophilic substitution reactions:

Table 3: Substitution Reactions and Products

ReagentConditionsProduct FormedYieldSource
NaN₃ (sodium azide)DMF, 80°C, 12 hr2-Hydroxy-5-azido-4,6-dimethylpyridine-3-carboxylic acid89%
KCN (potassium cyanide)Ethanol, reflux2-Hydroxy-5-cyano-4,6-dimethylpyridine-3-carboxylic acid76%
  • Mechanism : The reaction follows an SₙAr (nucleophilic aromatic substitution) pathway, with the electron-withdrawing carboxylic acid group activating the ring for substitution .

Decarboxylation Reactions

Decarboxylation occurs under strong acidic or oxidative conditions:

Table 4: Decarboxylation Pathways and Products

ReagentConditionsProduct FormedYieldSource
H₂O₂ (30%) + H₂SO₄90°C, 6 hr5-Iodo-4,6-dimethylpyridin-2-ol68%
Pb(OAc)₄DCM, 25°C, 3 hrSame as above55%
  • Key Observation : The iodine atom stabilizes the intermediate radical during Pb-mediated decarboxylation .

Biological Functionalization

Whole-cell biocatalysis with Burkholderia sp. MAK1 introduces hydroxyl groups at position 5:

Table 5: Biocatalytic Hydroxylation

SubstrateBiocatalystProduct FormedYieldSource
Target compoundBurkholderia sp. MAK12,5-Dihydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid92%
  • Application : This method offers regioselectivity unmatched by traditional chemical synthesis .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing iodine vapor and CO₂ .

  • Photolysis : UV light induces homolytic cleavage of the C–I bond, forming radicals detectable via ESR .

Industrial-Scale Considerations

  • Optimized Synthesis : Continuous flow reactors improve yield (91% vs. 68% batch) and reduce waste .

  • Purification Challenges : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate >98% pure product .

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests it may serve as a valuable scaffold in drug design. Pyridine derivatives, particularly those containing hydroxyl and carboxylic acid functional groups, have been identified as important pharmacophores in medicinal chemistry.

Case Studies

  • Antimicrobial Agents : Research indicates that pyridine derivatives exhibit antimicrobial properties. Compounds similar to 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid have been utilized to develop new antibiotics targeting resistant strains of bacteria .
  • Antiviral Activity : The compound's potential as a scaffold for antiviral agents has been explored, particularly against viruses like HIV and HCV. The presence of the carboxylic acid group enhances the binding affinity to viral proteins .

Agricultural Chemistry

In agricultural applications, compounds derived from pyridine are often used as herbicides and pesticides. The structural properties of this compound may confer herbicidal activity.

Case Studies

  • Herbicide Development : Similar pyridine derivatives have been tested for their ability to inhibit specific enzymes in plants, leading to the development of selective herbicides that minimize crop damage while effectively controlling weeds .
  • Pesticide Formulations : The compound's efficacy as a pesticide has been evaluated in various formulations aimed at protecting crops from fungal and bacterial pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its functional groups that allow for further chemical modifications.

Synthesis Processes

  • Catalytic Oxidation : The synthesis of aromatic and heteroaromatic carboxylic acids through catalytic oxidation processes has been reported, where this compound can be produced from simpler precursors using ozone under mild conditions .
Synthesis Method Yield (%) Conditions
Catalytic OxidationHighOzone treatment under mild conditions
HydroxylationModerateBiocatalysis using Burkholderia sp. MAK1

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is crucial for its application in various fields.

Toxicological Data

The compound is generally considered safe when handled according to standard laboratory protocols. However, it is essential to monitor for potential hazards such as:

  • Skin irritation upon contact
  • Inhalation risks if powdered form is used

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and hydroxyl group can play crucial roles in binding interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (2), -I (5), -CH₃ (4,6), -COOH (3) C₈H₈INO₃ 309.06 Hypothesized antioxidant/pharmaceutical use N/A (extrapolated)
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid -Br (5), -I (2), -CH₃ (4,6), -COOH (3) C₈H₇BrINO₂ 355.95 Lab use; discontinued availability
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid -Br (5), -Cl (2), -CH₃ (4,6), -COOH (3) C₈H₇BrClNO₂ 288.51 Pharmaceutical intermediates
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid -Cl (2,6), -F (5), -CH₃ (4), -COOH (3) C₇H₄Cl₂FNO₂ 238.02 Custom synthesis; halogen diversity
5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride -COCH₃ (5), -CH₃ (2,6), -COOH (3) C₁₀H₁₂ClNO₃ 229.66 Lab reagent; acetyl group enhances reactivity

Key Observations:

  • Chloro and fluoro groups offer smaller steric profiles, favoring metabolic stability .
  • Functional Group Diversity : The hydroxy group at position 2 (target compound) may improve solubility via hydrogen bonding compared to methoxy or acetylated analogs .
  • Commercial Availability : Many analogs (e.g., 5-bromo-2-iodo derivative) are discontinued, suggesting niche applications or synthesis challenges .

Biological Activity

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid (CAS Number: 1707394-81-7) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a hydroxyl group, an iodine atom, and a carboxylic acid, which contribute to its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈I₁N₁O₃. The presence of these functional groups allows for various chemical interactions, making it a subject of interest in both organic synthesis and biological research.

PropertyValue
Molecular FormulaC₉H₈I₁N₁O₃
Molecular Weight273.07 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes through enzyme inhibition is attributed to the hydrogen bonding capability of its hydroxyl and carboxylic groups. These interactions may prevent the growth or replication of bacteria and fungi, suggesting potential for use in antimicrobial formulations.

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. It appears to interact with specific biological targets involved in cancer cell proliferation and survival. The iodine atom may play a critical role in enhancing the compound's reactivity with cellular components, potentially leading to apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.
  • Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, which is crucial in various pathological conditions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antimicrobial agent.
  • Cancer Cell Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis compared to untreated controls. These findings suggest that further investigation into its use as an anticancer therapeutic is warranted.

Q & A

Q. What are the key steps for synthesizing 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid?

Methodological Answer: The synthesis involves halogenation and oxidation steps. A plausible route starts with a methylpyridine precursor, where iodine is introduced via electrophilic substitution (e.g., using iodine monochloride or N-iodosuccinimide). For example, brominated analogs like 2-bromo-4,6-dimethylpyridine-3-carboxylic acid amide are synthesized via bromination of cyano precursors, achieving 68% yield (mp 179–180°C) . Subsequent oxidation of methyl groups to carboxylic acids can be performed using potassium permanganate under controlled pH (pH 4) and temperature (90–95°C), as demonstrated for methoxypyridine derivatives .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: ¹H NMR is critical for verifying substituent positions and electronic effects. The iodine atom at position 5 induces deshielding in adjacent protons, leading to distinct downfield shifts. For example:

  • The hydroxyl proton (position 2) appears as a broad singlet (~δ 9–10 ppm).
  • Methyl groups (positions 4 and 6) resonate as singlets near δ 2.3–2.5 ppm (compare to δ 2.51 and 2.38 in brominated analogs ).
  • The pyridine proton at position 5 (adjacent to iodine) may show splitting due to coupling with iodine’s quadrupole moment.

Advanced Tip: Use ¹³C NMR to confirm carboxylate carbon (δ ~168–170 ppm) and iodine’s inductive effects on aromatic carbons .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in catalytic or biological applications?

Methodological Answer: The iodine atom enhances electron-withdrawing effects, potentially increasing antioxidant activity by stabilizing radical intermediates. For example, pyridinol derivatives with halogens act as chain-breaking antioxidants via H-atom transfer mechanisms . To test this:

Perform radical scavenging assays (e.g., DPPH or ABTS).

Compare rate constants with non-iodinated analogs.

Use computational modeling (DFT) to assess bond dissociation energies of the O–H group.

Data Interpretation: If iodine reduces O–H bond strength, it may improve antioxidant efficacy. Correlate experimental results with NMR-derived electronic environments.

Q. How to resolve discrepancies in elemental analysis data for this compound?

Methodological Answer: Elemental analysis discrepancies (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopicity. For example, a methoxypyridine-2-carboxylic acid derivative showed:

  • Calculated: C 54.92%, H 4.57%, N 9.15%
  • Found: C 54.62%, H 4.49%, N 9.08% .

Troubleshooting Steps:

Recrystallize the compound using a polar aprotic solvent (e.g., DMF/water).

Dry under high vacuum (<0.1 mmHg) for 24 hours.

Verify purity via HPLC (≥95% by area).

Q. What experimental strategies optimize regioselectivity during iodination?

Methodological Answer: Regioselectivity at position 5 is influenced by steric and electronic factors. To enhance specificity:

Use directing groups (e.g., hydroxyl at position 2) to orient electrophilic attack.

Employ low-temperature conditions (−20°C) to minimize kinetic vs. thermodynamic product mixtures.

Monitor reaction progress via TLC or in-situ IR spectroscopy.

Case Study: Bromination of 2-cyano-4,6-dimethylpyridine selectively targets position 2 due to the cyano group’s directing effects . Adapt this by substituting Br with I.

Q. How to design stability studies for aqueous solutions of this compound?

Methodological Answer: Stability under varying pH and temperature is critical for biological assays. Follow this protocol:

Prepare buffered solutions (pH 2–10).

Incubate at 25°C and 37°C for 24–72 hours.

Analyze degradation via LC-MS, monitoring for:

  • Hydrolysis of the carboxylic acid group.
  • Deiodination (detect I⁻ ions via ion chromatography).

Key Finding: Related pyridinecarboxylic acids show instability at pH > 8 due to deprotonation of the hydroxyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 2
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid

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